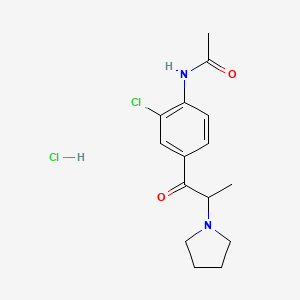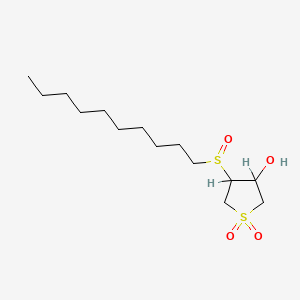
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a sulfinyl group attached to a tetrahydrothiophene ring, which is further substituted with a decyl chain and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Decyl Chain: The decyl chain can be introduced via alkylation reactions using decyl halides.
Oxidation to Form the Sulfinyl Group: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the sulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, alkyl halides, acid chlorides.
Major Products
Oxidation: 3-Decylsulfonyl-tetrahydrothiophene-4-ol 1,1-dioxide.
Reduction: 3-Decylsulfanyltetrahydrothiophene-4-ol.
Substitution: Various esters and ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide involves its interaction with various molecular targets and pathways:
Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects.
Signal Transduction: The compound can influence signal transduction pathways related to inflammation and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
3-Decylsulfanyltetrahydrothiophene-4-ol: Similar structure but with a sulfide group instead of a sulfinyl group.
3-Decylsulfonyl-tetrahydrothiophene-4-ol 1,1-dioxide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-Ethylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide: Similar structure but with an ethyl chain instead of a decyl chain.
Uniqueness
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide is unique due to the presence of the decyl chain, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.
Propiedades
Número CAS |
69663-11-2 |
|---|---|
Fórmula molecular |
C14H28O4S2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
4-decylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C14H28O4S2/c1-2-3-4-5-6-7-8-9-10-19(16)14-12-20(17,18)11-13(14)15/h13-15H,2-12H2,1H3 |
Clave InChI |
UEZGXXLNDLFFHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCS(=O)C1CS(=O)(=O)CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
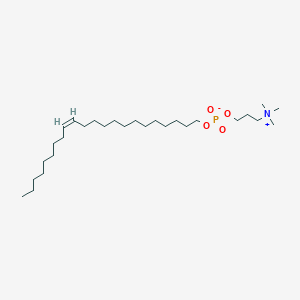
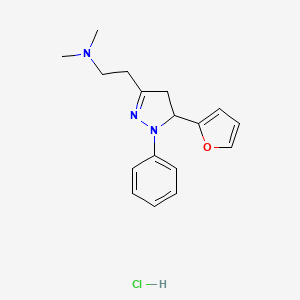
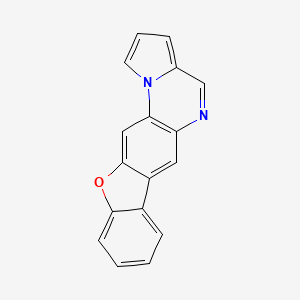
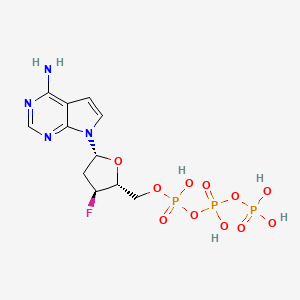

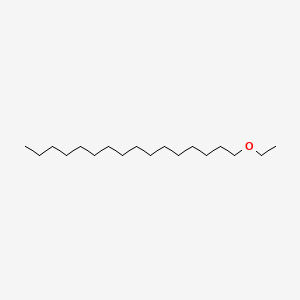
![4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione](/img/structure/B12787629.png)
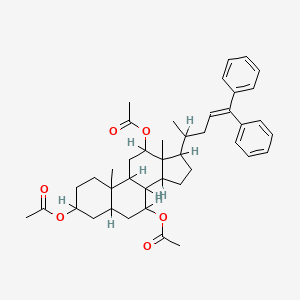

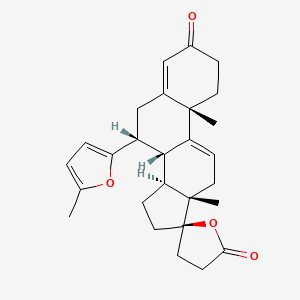

![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
